molecular formula C21H36N4O8 B1674464 Laninamivir octanoate CAS No. 203120-46-1

Laninamivir octanoate

カタログ番号: B1674464
CAS番号: 203120-46-1
分子量: 472.5 g/mol
InChIキー: UKTIJASCFRNWCB-RMIBSVFLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Laninamivir octanoate is a neuraminidase inhibitor used for the treatment and prophylaxis of influenza A and B viruses. It is a prodrug of laninamivir, which is converted into its active form in the lungs. This compound is administered via inhalation and has been approved for use in Japan since 2010 .

準備方法

The preparation of laninamivir octanoate involves the synthesis of laninamivir followed by its esterification with octanoic acid. The synthetic route typically includes the following steps:

    Synthesis of Laninamivir:

    Esterification: Laninamivir is then esterified with octanoic acid to form this compound.

化学反応の分析

Laninamivir octanoate undergoes several types of chemical reactions, including:

科学的研究の応用

Treatment of Influenza

Laninamivir octanoate has been shown to be effective in treating seasonal influenza, including strains resistant to oseltamivir. A notable study compared this compound with oseltamivir in adult patients with febrile influenza symptoms. The results indicated that a single inhalation of 40 mg of this compound was noninferior to oseltamivir, with similar median times to illness alleviation (73 hours for laninamivir versus 73.6 hours for oseltamivir) . Furthermore, patients receiving laninamivir exhibited significantly lower viral shedding at day 3 compared to those treated with oseltamivir (P = .006) .

Post-Exposure Prophylaxis

This compound has also been evaluated for its efficacy in post-exposure prophylaxis against influenza. A double-blind, randomized controlled trial demonstrated that a single administration of 40 mg significantly reduced the incidence of clinical influenza among participants exposed to an infected individual, with a relative risk reduction of approximately 62.8% compared to placebo . This suggests that this compound can be an effective preventive measure in high-risk settings.

Comparative Efficacy

A meta-analysis encompassing multiple studies has reinforced the efficacy of this compound in both treatment and prophylaxis settings. The analysis included nine treatment studies and three prophylaxis studies, revealing no significant difference in fever alleviation when compared to oseltamivir or zanamivir . However, it highlighted that this compound was effective in significantly reducing clinical influenza incidence in post-exposure scenarios (log odds ratio -1.17; P < 0.001) .

Safety Profile

The safety profile of this compound has been assessed across various studies, showing that it is well-tolerated with adverse events comparable to placebo and other antiviral agents . Commonly reported side effects include mild respiratory symptoms but do not significantly differ from those observed in placebo groups.

Data Table: Summary of Clinical Studies

Study ReferencePopulationInterventionOutcomeKey Findings
803 participants40 mg laninamivir vs placeboIncidence of clinical influenza62.8% risk reduction in influenza development
1003 adults40 mg/20 mg laninamivir vs oseltamivirTime to illness alleviationNoninferior efficacy; lower viral shedding
Meta-analysis (12 studies)Various doses of laninamivir vs oseltamivir/zanamivirEfficacy in treatment & prophylaxisEffective in reducing clinical influenza incidence

作用機序

Laninamivir octanoate exerts its effects by inhibiting the neuraminidase enzyme, which is essential for the replication of influenza viruses. The compound binds to the active site of neuraminidase, preventing the release of new viral particles from infected cells. This inhibition reduces the spread of the virus within the respiratory tract .

類似化合物との比較

Laninamivir octanoate is compared with other neuraminidase inhibitors such as oseltamivir and zanamivir. While all three compounds inhibit neuraminidase, this compound has a longer duration of action and is effective against oseltamivir-resistant strains. Similar compounds include:

This compound’s unique binding mode and long-lasting effects make it a valuable addition to the arsenal of antiviral drugs.

生物活性

Laninamivir octanoate is a long-acting neuraminidase inhibitor developed primarily for the treatment of influenza. It is a prodrug of laninamivir, designed to enhance the retention and efficacy of the active compound in the lungs following inhalation. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound functions as a neuraminidase inhibitor, targeting the neuraminidase enzyme on influenza viruses, which is crucial for viral replication and spread. Upon administration, this compound is converted to its active form, laninamivir, which exhibits potent antiviral activity against various strains of influenza A and B, including oseltamivir-resistant variants.

Key Characteristics:

  • Prodrug : this compound is converted to laninamivir in the lungs.
  • Long Half-life : Laninamivir has a half-life of approximately 41.4 hours in lung tissue, allowing for prolonged antiviral action.
  • Single Dose Efficacy : It can achieve effects similar to those of multiple doses of other antiviral agents like zanamivir or oseltamivir.

In Vitro Studies

Research indicates that this compound demonstrates significant neuraminidase-inhibitory activity across various influenza subtypes. The following table summarizes key findings from in vitro studies:

Influenza StrainIC50 (nM)Notes
N1 (H1N1)389Effective against oseltamivir-resistant strains
N2 (H2N2)129Higher potency compared to N1
A/RI/5+/1957947Lower inhibition efficiency than zanamivir

Clinical Trials

This compound has been evaluated in several clinical trials, particularly focusing on its efficacy compared to oseltamivir. A notable study involved children under 9 years with febrile influenza symptoms. The following outcomes were reported:

  • Study Design : Double-blind, randomized controlled trial comparing three groups: high-dose laninamivir (40 mg), low-dose laninamivir (20 mg), and oseltamivir.
  • Primary Endpoint : Time to alleviation of influenza symptoms.
  • Results :
    • The 40 mg group showed a statistically significant reduction in symptom duration compared to oseltamivir.
    • Overall safety profile was comparable across all groups .

Case Study 1: Efficacy in Pediatric Patients

A clinical trial involving pediatric patients demonstrated that a single inhalation of this compound resulted in quicker symptom relief compared to traditional oral antiviral treatments. The study highlighted the importance of rapid treatment initiation in reducing hospitalization rates among children with severe influenza.

Case Study 2: Resistance Profiles

In another study assessing resistance profiles, this compound maintained efficacy against strains with known oseltamivir resistance. This property makes it a valuable option in treating resistant influenza infections, especially during seasonal outbreaks where resistant strains are prevalent .

特性

IUPAC Name

(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-2-hydroxy-1-methoxy-3-octanoyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36N4O8/c1-4-5-6-7-8-9-16(28)32-11-14(27)18(31-3)19-17(24-12(2)26)13(25-21(22)23)10-15(33-19)20(29)30/h10,13-14,17-19,27H,4-9,11H2,1-3H3,(H,24,26)(H,29,30)(H4,22,23,25)/t13-,14+,17+,18+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTIJASCFRNWCB-RMIBSVFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC(C(C1C(C(C=C(O1)C(=O)O)N=C(N)N)NC(=O)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)OC[C@H]([C@H]([C@H]1[C@@H]([C@H](C=C(O1)C(=O)O)N=C(N)N)NC(=O)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001314719
Record name Laninamivir octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203120-46-1
Record name Laninamivir octanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203120-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Laninamivir octanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203120461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Laninamivir octanoate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11888
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Laninamivir octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LANINAMIVIR OCTANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E026V904RL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Laninamivir octanoate
Reactant of Route 2
Laninamivir octanoate
Reactant of Route 3
Laninamivir octanoate
Reactant of Route 4
Laninamivir octanoate
Reactant of Route 5
Laninamivir octanoate
Reactant of Route 6
Reactant of Route 6
Laninamivir octanoate
Customer
Q & A

Q1: What is Laninamivir octanoate and what is its mechanism of action?

A1: this compound (LO) is a long-acting neuraminidase inhibitor administered via inhalation. It acts as a prodrug of Laninamivir, its pharmacologically active metabolite. [] Upon reaching the lungs, LO is hydrolyzed to Laninamivir, which then exerts its antiviral effect by binding to the neuraminidase enzyme of influenza A and B viruses. [] This binding inhibits the enzyme's activity, which is crucial for viral replication and release from infected cells. []

Q2: How does Laninamivir interact with the neuraminidase enzyme?

A2: Laninamivir exhibits group-specific preferences for different influenza neuraminidases. [] It demonstrates higher efficacy against group 1 neuraminidases, especially those with a 150-cavity, compared to group 2 neuraminidases. [] This selectivity is attributed to its unique binding mode within the enzyme's active site, which differs between group 1 and group 2 neuraminidases. []

Q3: What are the downstream effects of Laninamivir inhibiting the neuraminidase enzyme?

A3: Inhibiting neuraminidase prevents the release of newly formed viral particles from infected cells, effectively curbing the spread of the virus within the respiratory tract. [, ] This leads to a reduction in viral load and ultimately contributes to the alleviation of influenza symptoms. [, ]

Q4: Is there information available regarding the molecular formula, weight, or spectroscopic data of this compound?

A4: The provided scientific literature focuses primarily on the pharmacological and clinical aspects of this compound. Specific details regarding its molecular formula, weight, and spectroscopic data are not included in these research papers.

Q5: Describe the pharmacokinetic profile of this compound after inhalation.

A5: Following inhalation, LO rapidly appears in the plasma and is subsequently hydrolyzed to Laninamivir. [] Laninamivir exhibits a longer half-life compared to LO and is slowly eliminated from the body. [, ]

Q6: How does the pharmacokinetic profile of Laninamivir contribute to its long-acting antiviral effect?

A6: The prolonged retention of Laninamivir in the lungs, particularly within the epithelial lining fluid (ELF), is a key factor contributing to its long-acting effect. [, , ] Studies have shown that Laninamivir concentrations in ELF remain above the 50% inhibitory concentration (IC50) for viral neuraminidases for up to 10 days after a single inhalation. [, , ]

Q7: What is the evidence for the efficacy of this compound in treating influenza?

A8: Numerous in vitro and in vivo studies have demonstrated the efficacy of LO against various influenza A and B virus strains, including oseltamivir-resistant viruses. [, ] In animal models, a single administration of LO exhibited superior efficacy compared to multiple doses of other neuraminidase inhibitors, such as Zanamivir and Oseltamivir. [, ] Clinical trials in humans have also confirmed the effectiveness of a single inhalation of LO for treating influenza, with results comparable to Oseltamivir. [, , ]

Q8: Are there any known mechanisms of resistance to Laninamivir?

A10: While Laninamivir demonstrates activity against a broad range of influenza strains, including those resistant to oseltamivir, resistance can still emerge. [] In vitro studies have identified specific mutations in the viral neuraminidase gene, such as E119A, E119K, and G147E, that confer resistance to Laninamivir. []

Q9: What is the primary route of administration for this compound, and why?

A12: this compound is designed for inhalation delivery using either a dry powder inhaler (DPI) or a nebulizer. [, ] This route of administration allows for direct delivery of the drug to the primary site of influenza infection - the respiratory tract. [, , ]

Q10: Are there any challenges associated with the inhalation delivery of this compound?

A13: While effective, inhalation delivery, especially using a DPI, can be challenging for certain patient populations, particularly young children and the elderly. [, ] Incomplete inhalation can occur, leading to suboptimal drug delivery and potentially affecting treatment outcomes. []

Q11: Are there any alternative delivery strategies being explored for this compound?

A14: Research has explored the use of nebulizers as an alternative to DPIs for delivering this compound, particularly for patients who might have difficulty with DPIs. [, ] Nebulizers generate a fine mist of the drug solution, making it easier to inhale. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。